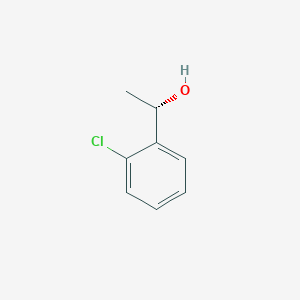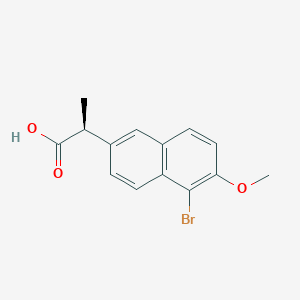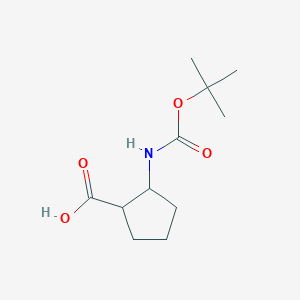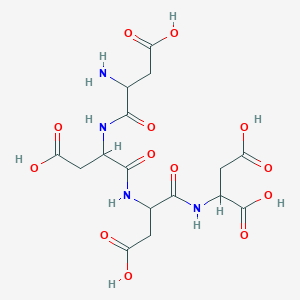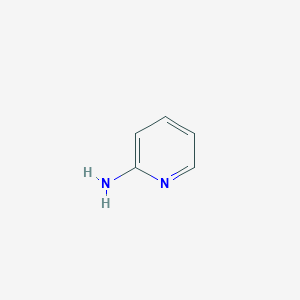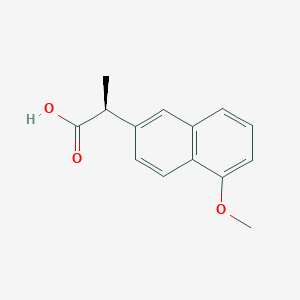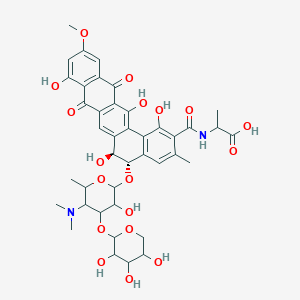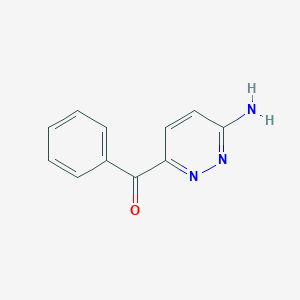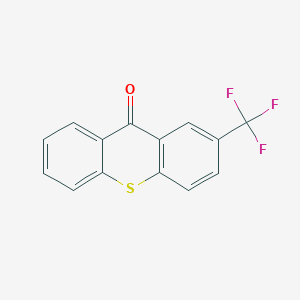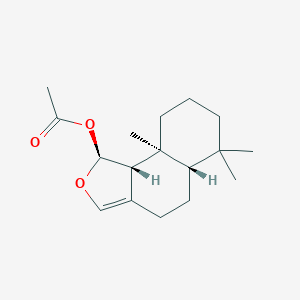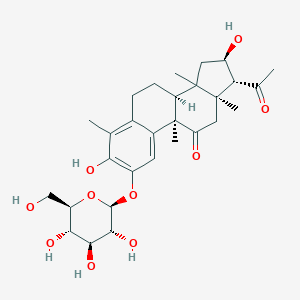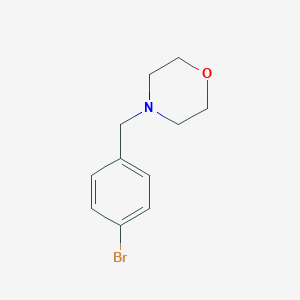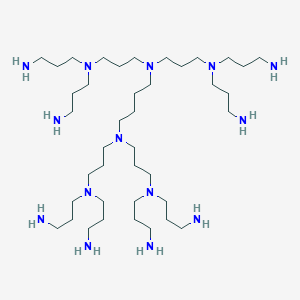![molecular formula C51H79O11P B139498 [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate CAS No. 133640-28-5](/img/structure/B139498.png)
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate, also known as HOP-22 or hexadecyl 2-(3-(4-methoxyphenyl)-2-oxo-7-phosphonoxy-4-chromenyl)acetate, is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research.
科学的研究の応用
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate has been shown to have several potential applications in scientific research. One of the main areas of interest is in the study of bone metabolism. [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate has been found to inhibit osteoclast differentiation and bone resorption, suggesting that it may have therapeutic potential for the treatment of bone-related diseases such as osteoporosis.
Another area of interest is in the study of cancer. [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate has been shown to inhibit the growth of several types of cancer cells, including breast, prostate, and colon cancer cells. It does this by inducing cell cycle arrest and apoptosis, making it a potential candidate for the development of anti-cancer drugs.
作用機序
The mechanism of action of [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate is not fully understood, but it is thought to involve the inhibition of several key signaling pathways. [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer development. It also inhibits the activation of MAPKs, which are involved in cell proliferation and survival.
生化学的および生理学的効果
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate has been shown to have several biochemical and physiological effects. In addition to its anti-cancer and anti-osteoclast effects, it has also been found to have anti-inflammatory and anti-oxidant properties. It has been shown to inhibit the production of several pro-inflammatory cytokines, including TNF-α and IL-6, and to reduce oxidative stress in cells.
実験室実験の利点と制限
One of the main advantages of using [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate in lab experiments is its potency. It has been found to be effective at low concentrations, making it a cost-effective option for researchers. However, one of the limitations of using [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate is its solubility. It is a hydrophobic compound, which can make it difficult to dissolve in aqueous solutions.
将来の方向性
There are several potential future directions for research on [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate. One area of interest is in the development of [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate analogs that may have improved solubility and potency. Another area of interest is in the study of [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate in animal models, to further explore its potential therapeutic applications. Additionally, the mechanisms of action of [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate are not fully understood, and further research is needed to elucidate these mechanisms and identify potential targets for drug development.
合成法
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate is a synthetic compound that can be prepared through a multi-step process. The first step involves the synthesis of 3-(4-methoxyphenyl)-2-oxo-7-phosphonoxy-4-chromenyl)acetic acid, which is then activated with N,N'-carbonyldiimidazole (CDI) to form the corresponding imidazolide. The imidazolide is then coupled with hexadecanol in the presence of triethylamine to form [(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate.
特性
CAS番号 |
133640-28-5 |
|---|---|
製品名 |
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate |
分子式 |
C51H79O11P |
分子量 |
899.1 g/mol |
IUPAC名 |
[(2R)-2-hexadecanoyloxy-3-[hydroxy-[3-(4-methoxyphenyl)-2-oxochromen-7-yl]oxyphosphoryl]oxypropyl] hexadecanoate |
InChI |
InChI=1S/C51H79O11P/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-49(52)58-40-46(60-50(53)31-29-27-25-23-21-19-17-15-13-11-9-7-5-2)41-59-63(55,56)62-45-37-34-43-38-47(51(54)61-48(43)39-45)42-32-35-44(57-3)36-33-42/h32-39,46H,4-31,40-41H2,1-3H3,(H,55,56)/t46-/m1/s1 |
InChIキー |
QJSUPSSECDJUED-YACUFSJGSA-N |
異性体SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC)OC(=O)CCCCCCCCCCCCCCC |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC)OC(=O)CCCCCCCCCCCCCCC |
正規SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=C(C=C3)OC)OC(=O)CCCCCCCCCCCCCCC |
同義語 |
1,2-dipalmitoyl-alpha-phosphatidyl-3-(4-methoxyphenyl)umbelliferone DPPU |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-methoxy-5-methyl-2-[(2E,4E,6E)-octa-2,4,6-trien-2-yl]oxan-3-yl] 2-[[(2R,3S,4S,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]acetate](/img/structure/B139415.png)
